N-(Naphthalen-1-yl)thiophene-2-carboximidoyl chloride
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Overview
Description
N-(Naphthalen-1-yl)thiophene-2-carboximidoyl chloride is a chemical compound that combines a naphthalene ring with a thiophene ring through a carboximidoyl chloride linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)thiophene-2-carboximidoyl chloride typically involves the reaction of naphthalene-1-amine with thiophene-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carboximidoyl chloride linkage. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Naphthalen-1-yl)thiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The naphthalene and thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the aromaticity and electronic properties of the naphthalene and thiophene rings .
Scientific Research Applications
N-(Naphthalen-1-yl)thiophene-2-carboximidoyl chloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(Naphthalen-1-yl)thiophene-2-carboximidoyl chloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Naphthalene Derivatives: Compounds such as naphthalene-1-amine and naphthalene-2-carboxylic acid share structural similarities with N-(Naphthalen-1-yl)thiophene-2-carboximidoyl chloride.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine are structurally related to the thiophene moiety in this compound.
Uniqueness
This compound is unique due to its combination of naphthalene and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
652148-61-3 |
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Molecular Formula |
C15H10ClNS |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
N-naphthalen-1-ylthiophene-2-carboximidoyl chloride |
InChI |
InChI=1S/C15H10ClNS/c16-15(14-9-4-10-18-14)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-10H |
InChI Key |
UCAPSEWXQAHWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C(C3=CC=CS3)Cl |
Origin of Product |
United States |
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